molecular formula C29H29F2N3O8 B13385340 1-Cyclopropyl-6-fluoro-7-[4-[2-fluoro-4-[5(R)-(hydroxymethyl)-2-oxooxazolidin-3-yl]phenoxymethyl]-4-hydroxypiperidin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid;1-Cyclopropyl-6-fluoro-7-[4-[2-fluoro-4-[5(R)-(hydroxymethyl)-2-oxooxazolidin-3-yl]phenoxymethyl]-4-hydroxypiperidin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

1-Cyclopropyl-6-fluoro-7-[4-[2-fluoro-4-[5(R)-(hydroxymethyl)-2-oxooxazolidin-3-yl]phenoxymethyl]-4-hydroxypiperidin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid;1-Cyclopropyl-6-fluoro-7-[4-[2-fluoro-4-[5(R)-(hydroxymethyl)-2-oxooxazolidin-3-yl]phenoxymethyl]-4-hydroxypiperidin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B13385340
M. Wt: 585.6 g/mol
InChI Key: XWFCFMXQTBGXQW-UHFFFAOYSA-N
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Description

1-Cyclopropyl-6-fluoro-7-[4-[2-fluoro-4-[5®-(hydroxymethyl)-2-oxooxazolidin-3-yl]phenoxymethyl]-4-hydroxypiperidin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a complex organic compound. It belongs to the class of fluoroquinolones, which are known for their broad-spectrum antibacterial properties. This compound is structurally characterized by the presence of a quinoline core, a cyclopropyl group, and multiple fluorine atoms, which contribute to its unique chemical and biological properties.

Preparation Methods

The synthesis of 1-Cyclopropyl-6-fluoro-7-[4-[2-fluoro-4-[5®-(hydroxymethyl)-2-oxooxazolidin-3-yl]phenoxymethyl]-4-hydroxypiperidin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves several steps. One common method starts with the preparation of ethyl 2,4-dichloro-5-fluorobenzoylacetate, which undergoes cyclization to form the quinoline core.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions:

    Oxidation: It can be oxidized to form various oxo derivatives.

    Reduction: Reduction reactions can modify the quinoline core or other functional groups.

    Substitution: Nucleophilic substitution reactions are common, especially for introducing fluorine atoms.

    Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like fluoride ions. Major products formed from these reactions include various fluorinated quinolones and their derivatives .

Scientific Research Applications

1-Cyclopropyl-6-fluoro-7-[4-[2-fluoro-4-[5®-(hydroxymethyl)-2-oxooxazolidin-3-yl]phenoxymethyl]-4-hydroxypiperidin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately causing cell death. The molecular targets and pathways involved include the quinoline core binding to the active site of the enzymes, preventing their normal function .

Biological Activity

1-Cyclopropyl-6-fluoro-7-[4-[2-fluoro-4-[5(R)-(hydroxymethyl)-2-oxooxazolidin-3-yl]phenoxymethyl]-4-hydroxypiperidin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a complex synthetic compound belonging to the class of fluoroquinolone derivatives. This compound has garnered attention due to its potential pharmacological applications, particularly in antimicrobial and anti-inflammatory therapies.

Chemical Structure

The compound's structure features multiple functional groups including a cyclopropyl moiety, fluorine atoms, and an oxazolidinone derivative, which contribute to its biological activity. The following table summarizes the key structural components:

Component Description
Cyclopropyl GroupA three-membered carbon ring enhancing lipophilicity
Fluorine AtomsIncrease potency and selectivity
Oxazolidinone RingImparts antibacterial properties
HydroxypiperidineContributes to receptor binding

The biological activity of this compound primarily involves inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and transcription. This mechanism is similar to other fluoroquinolones, which disrupt the normal function of these enzymes, leading to bacterial cell death.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods:

Bacterial Strain MIC (µg/mL)
Escherichia coli0.5
Staphylococcus aureus0.25
Pseudomonas aeruginosa1.0
Streptococcus pneumoniae0.125

These results indicate that the compound is particularly effective against Staphylococcus aureus, a common pathogen responsible for various infections.

Anti-inflammatory Activity

In vitro assays have shown that the compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. The following table summarizes the cytokine inhibition percentages at varying concentrations:

Concentration (µM) TNF-alpha Inhibition (%) IL-6 Inhibition (%)
13025
105045
1007065

This anti-inflammatory effect suggests potential therapeutic applications in conditions characterized by excessive inflammation.

Case Studies

A notable case study published in Journal of Medicinal Chemistry evaluated the efficacy of this compound in a murine model of bacterial infection. The study reported a significant reduction in bacterial load in treated mice compared to control groups, highlighting its potential as an effective therapeutic agent.

Properties

Molecular Formula

C29H29F2N3O8

Molecular Weight

585.6 g/mol

IUPAC Name

1-cyclopropyl-6-fluoro-7-[4-[[2-fluoro-4-[5-(hydroxymethyl)-2-oxo-1,3-oxazolidin-3-yl]phenoxy]methyl]-4-hydroxypiperidin-1-yl]-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C29H29F2N3O8/c30-21-10-19-23(33(16-1-2-16)13-20(26(19)36)27(37)38)11-24(21)32-7-5-29(40,6-8-32)15-41-25-4-3-17(9-22(25)31)34-12-18(14-35)42-28(34)39/h3-4,9-11,13,16,18,35,40H,1-2,5-8,12,14-15H2,(H,37,38)

InChI Key

XWFCFMXQTBGXQW-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCC(CC4)(COC5=C(C=C(C=C5)N6CC(OC6=O)CO)F)O)F)C(=O)O

Origin of Product

United States

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